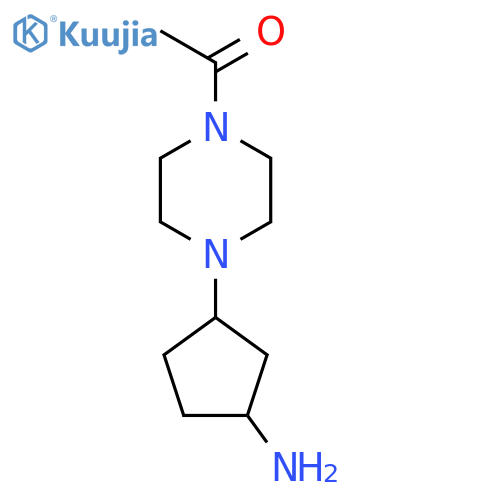Cas no 1519552-41-0 (1-4-(3-aminocyclopentyl)piperazin-1-ylethan-1-one)
1-4-(3-アミノシクロペンチル)ピペラジン-1-イルエタン-1-オンは、有機合成化学において重要な中間体として利用される化合物です。分子内にアミノ基とピペラジン環を有し、高い反応性と多様な修飾可能性を備えています。特に医薬品開発分野では、薬理活性化合物の骨格構築に有用であり、標的分子の構造最適化に寄与します。この化合物の特徴は、シクロペンチル基の立体効果とアミノ基の求核性が組み合わさった特異的な分子構造にあり、選択的反応を可能にします。また、高い純度と安定性を保持しているため、精密合成において再現性の高い結果が得られます。

1519552-41-0 structure
商品名:1-4-(3-aminocyclopentyl)piperazin-1-ylethan-1-one
CAS番号:1519552-41-0
MF:C11H21N3O
メガワット:211.30394244194
MDL:MFCD21932526
CID:4777716
PubChem ID:79465253
1-4-(3-aminocyclopentyl)piperazin-1-ylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethan-1-one
- 1-4-(3-aminocyclopentyl)piperazin-1-ylethan-1-one
-
- MDL: MFCD21932526
- インチ: 1S/C11H21N3O/c1-9(15)13-4-6-14(7-5-13)11-3-2-10(12)8-11/h10-11H,2-8,12H2,1H3
- InChIKey: QZBDIOHJJKOYKZ-UHFFFAOYSA-N
- ほほえんだ: O=C(C)N1CCN(CC1)C1CCC(C1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 236
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 49.6
1-4-(3-aminocyclopentyl)piperazin-1-ylethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A621283-50mg |
1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethan-1-one |
1519552-41-0 | 50mg |
$ 230.00 | 2022-06-07 | ||
| Enamine | EN300-196086-0.05g |
1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethan-1-one |
1519552-41-0 | 93% | 0.05g |
$229.0 | 2023-09-17 | |
| Enamine | EN300-196086-1g |
1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethan-1-one |
1519552-41-0 | 93% | 1g |
$986.0 | 2023-09-17 | |
| 1PlusChem | 1P01BI23-2.5g |
1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethan-1-one |
1519552-41-0 | 93% | 2.5g |
$2449.00 | 2023-12-21 | |
| 1PlusChem | 1P01BI23-10g |
1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethan-1-one |
1519552-41-0 | 93% | 10g |
$5298.00 | 2023-12-21 | |
| Enamine | EN300-196086-1.0g |
1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethan-1-one |
1519552-41-0 | 93% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-196086-10g |
1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethan-1-one |
1519552-41-0 | 93% | 10g |
$4236.0 | 2023-09-17 | |
| Enamine | EN300-196086-0.1g |
1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethan-1-one |
1519552-41-0 | 93% | 0.1g |
$342.0 | 2023-09-17 | |
| Enamine | EN300-196086-0.5g |
1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethan-1-one |
1519552-41-0 | 93% | 0.5g |
$768.0 | 2023-09-17 | |
| 1PlusChem | 1P01BI23-500mg |
1-[4-(3-aminocyclopentyl)piperazin-1-yl]ethan-1-one |
1519552-41-0 | 90% | 500mg |
$1012.00 | 2024-06-20 |
1-4-(3-aminocyclopentyl)piperazin-1-ylethan-1-one 関連文献
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
1519552-41-0 (1-4-(3-aminocyclopentyl)piperazin-1-ylethan-1-one) 関連製品
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 81216-14-0(7-bromohept-1-yne)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
